molecular formula C17H25N3O2 B5802616 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B5802616
M. Wt: 303.4 g/mol
InChI Key: BLPIRIRAGNRVCV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine is an organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound features a cyclohexyl group and a 2-nitrophenylmethyl group attached to the piperazine ring

Chemical Reactions Analysis

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the CXCR4 receptor, which plays a role in various cellular processes, including immune response and cell migration . The compound binds to the receptor, blocking its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPIRIRAGNRVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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